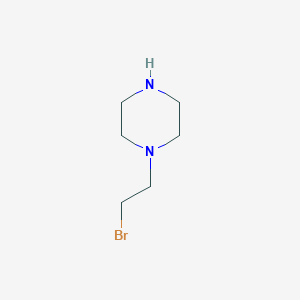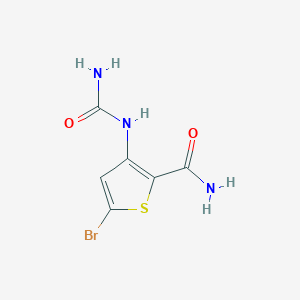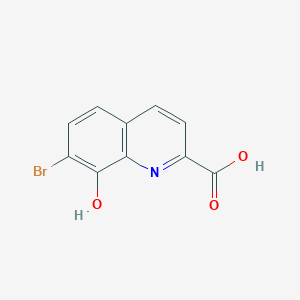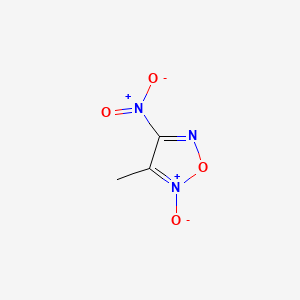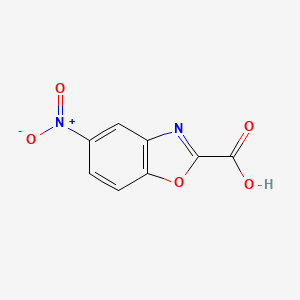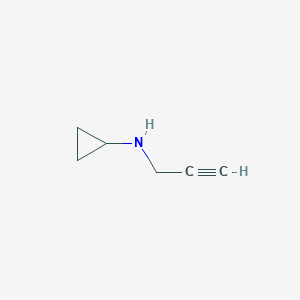
N-(prop-2-yn-1-yl)cyclopropanamine
Overview
Description
N-(prop-2-yn-1-yl)cyclopropanamine: is an organic compound with the molecular formula C₆H₉N It is characterized by the presence of a cyclopropane ring attached to an amine group, which is further substituted with a prop-2-yn-1-yl group
Mechanism of Action
Target of Action
It’s known that the compound is used in the synthesis of imidazo[1,2-a]pyridines , which are known to inhibit the monoamine oxidase (MAO) enzyme, specifically type B . This enzyme is responsible for the oxidative deamination of biogenic amines such as dopamine .
Mode of Action
It’s known that the compound can act as a photosensitizer . Both the starting material and the product generate singlet oxygen (^1O_2) and superoxide anion (O_2^˙−) through energy transfer and a single electron transfer pathway, playing an important role in the reaction .
Biochemical Pathways
The compound is involved in the synthesis of imidazo[1,2-a]pyridines and the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines , which could potentially affect various biochemical pathways.
Pharmacokinetics
The compound’s molecular weight is 9514 , which could potentially influence its bioavailability.
Result of Action
The compound’s involvement in the synthesis of imidazo[1,2-a]pyridines and the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines could potentially result in various molecular and cellular effects.
Action Environment
It’s known that the compound can act as a photosensitizer , suggesting that light could potentially influence its action.
Biochemical Analysis
Biochemical Properties
N-(prop-2-yn-1-yl)cyclopropanamine has been found to participate in various biochemical reactions . For instance, it has been involved in the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen . The compound acts as a photosensitizer, and 1O2 and O2˙− are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .
Cellular Effects
Its derivatives have shown a broad spectrum of biological activity, including antiulcer action, reduction of gastric hypersecretion, inhibition of collagenase, and anticancer activity .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a photosensitizer in the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines . Both the starting material and the product act as photosensitizers, and 1O2 and O2˙− are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(prop-2-yn-1-yl)cyclopropanamine typically involves the reaction of cyclopropylamine with propargyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the bromide by the amine group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: N-(prop-2-yn-1-yl)cyclopropanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into saturated amines or other reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as N-(prop-2-yn-1-yl)cyclopropanone.
Reduction: Reduced forms such as N-(prop-2-yn-1-yl)cyclopropylamine.
Substitution: Various substituted amines and derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: N-(prop-2-yn-1-yl)cyclopropanamine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor for the synthesis of pharmaceutical agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
N-(prop-2-yn-1-yl)aniline: Similar structure but with an aniline group instead of a cyclopropane ring.
N-(prop-2-yn-1-yl)cyclopropylamine: Similar structure but without the prop-2-yn-1-yl substitution.
Uniqueness: N-(prop-2-yn-1-yl)cyclopropanamine is unique due to the presence of both a cyclopropane ring and a prop-2-yn-1-yl group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-prop-2-ynylcyclopropanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N/c1-2-5-7-6-3-4-6/h1,6-7H,3-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJFRCLMHDVMQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


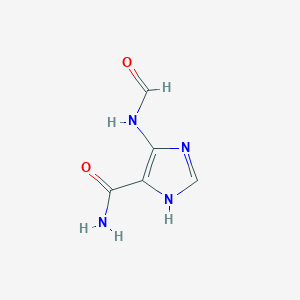
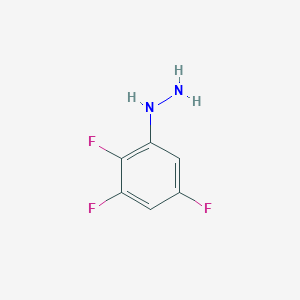

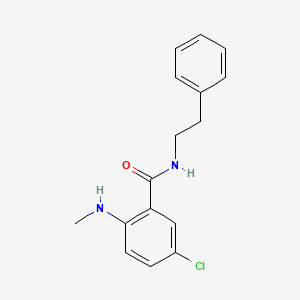

![2,5-Dimethyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3268682.png)
![1-[1-(4-Bromophenyl)ethyl]piperidine](/img/structure/B3268689.png)
